M1 Subtype Selectivity
BQCA exhibits functional selectivity for the M1 receptor, showing no potentiation, agonism, or antagonism activity on M2, M3, M4, or M5 receptors up to 100 µM [1]. In contrast, orthosteric M1-preferring agonists such as cevimeline and xanomeline display significant off-target activity at M3 receptors, leading to dose-limiting peripheral cholinergic side effects including salivation and gastrointestinal disturbances [2].
| Evidence Dimension | Functional activity at non-M1 mAChR subtypes (M2-M5) |
|---|---|
| Target Compound Data | No potentiation, agonism, or antagonism up to 100 µM |
| Comparator Or Baseline | Cevimeline: M1/M3 agonist with significant M3 activity; Xanomeline: M1/M4 agonist with M3-mediated adverse effects |
| Quantified Difference | BQCA: zero detectable activity at M2-M5 at 100 µM; Cevimeline/Xanomeline: produce M3-mediated salivation and GI effects at therapeutic doses |
| Conditions | Functional assays in cells expressing human or rat M2, M3, M4, and M5 mAChRs |
Why This Matters
M3-mediated side effects are a primary reason orthosteric muscarinic agonists failed in clinical development for Alzheimer's disease; BQCA's M3-sparing profile enables cognitive enhancement without limiting peripheral cholinergic toxicity.
- [1] Ma L, Seager MA, Wittmann M, Jacobson M, Bickel D, Burno M, et al. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proc Natl Acad Sci U S A. 2009;106(37):15950-5. View Source
- [2] Chambon C, Jatzke C, Wegener N, Gravius A, Danysz W. Using cholinergic M1 receptor positive allosteric modulators to improve memory via enhancement of brain cholinergic communication. Eur J Pharmacol. 2012;697(1-3):73-80. View Source
